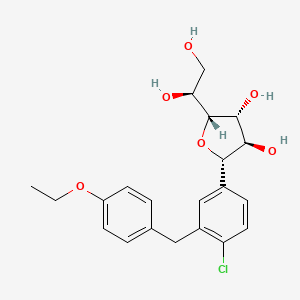![molecular formula C13H8BrF3OZn B14888236 4-[(3',4',5'-Trifluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14888236.png)
4-[(3',4',5'-Trifluorophenoxy)methyl]phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3’,4’,5’-Trifluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound. It is used primarily in organic synthesis, particularly in cross-coupling reactions. The compound is characterized by the presence of a phenylzinc bromide moiety, which is bonded to a trifluorophenoxy group. This unique structure imparts specific reactivity and properties to the compound, making it valuable in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3’,4’,5’-Trifluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(3’,4’,5’-Trifluorophenoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-[(3’,4’,5’-Trifluorophenoxy)methyl]bromobenzene+Zn→4-[(3’,4’,5’-Trifluorophenoxy)methyl]phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize efficiency.
化学反应分析
Types of Reactions
4-[(3’,4’,5’-Trifluorophenoxy)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenylzinc bromide moiety acts as a nucleophile.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions.
Solvents: THF is a common solvent due to its ability to stabilize organozinc compounds.
Temperature: Reactions are typically carried out at room temperature to moderate temperatures to ensure optimal reactivity.
Major Products
The major products formed from these reactions depend on the specific reactants used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.
科学研究应用
4-[(3’,4’,5’-Trifluorophenoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Biology: It can be used to modify biomolecules for research purposes.
Medicine: Its derivatives may have potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: It is used in the production of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 4-[(3’,4’,5’-Trifluorophenoxy)methyl]phenylzinc bromide involves its role as a nucleophile in chemical reactions. The phenylzinc bromide moiety can donate electrons to electrophilic centers, facilitating the formation of new bonds. The trifluorophenoxy group can influence the reactivity and stability of the compound, making it suitable for specific transformations.
相似化合物的比较
Similar Compounds
4-[(3’,4’,5’-Trifluorophenoxy)methyl]phenylmagnesium bromide: Similar in structure but contains a magnesium atom instead of zinc.
3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide: Contains a morpholino group instead of a trifluorophenoxy group.
Uniqueness
4-[(3’,4’,5’-Trifluorophenoxy)methyl]phenylzinc bromide is unique due to the presence of the trifluorophenoxy group, which imparts specific electronic and steric properties. This makes it particularly useful in reactions where such properties are advantageous.
By understanding the properties, preparation methods, and applications of 4-[(3’,4’,5’-Trifluorophenoxy)methyl]phenylzinc bromide, researchers can effectively utilize this compound in various scientific and industrial contexts.
属性
分子式 |
C13H8BrF3OZn |
|---|---|
分子量 |
382.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1,2,3-trifluoro-5-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H8F3O.BrH.Zn/c14-11-6-10(7-12(15)13(11)16)17-8-9-4-2-1-3-5-9;;/h2-7H,8H2;1H;/q-1;;+2/p-1 |
InChI 键 |
ZOTJDKQHHBDOMS-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC=[C-]1)COC2=CC(=C(C(=C2)F)F)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14888158.png)
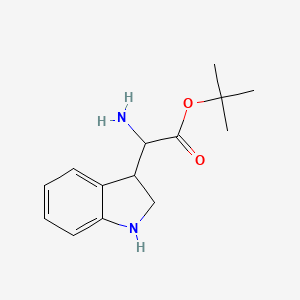

![[(1S,3S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14888184.png)
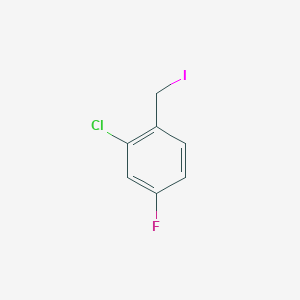
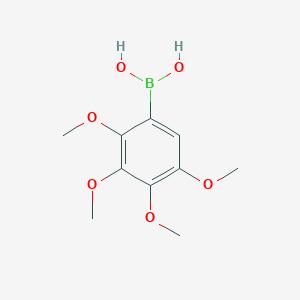
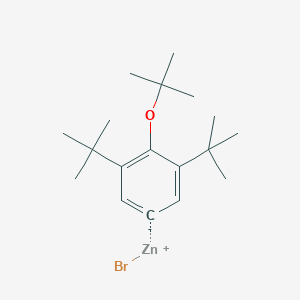



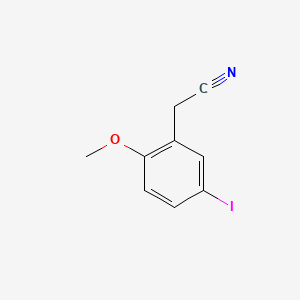
![[4-(2-aminoethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B14888222.png)

